molecular formula C16H21ClN4S B10925544 1-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-ethylphenyl)thiourea

1-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-ethylphenyl)thiourea

Cat. No.: B10925544
M. Wt: 336.9 g/mol
InChI Key: NBIJPVFMZBOVCM-UHFFFAOYSA-N
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Description

N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine and a methyl group, linked to a thiourea moiety through a propyl chain. The compound also features an ethyl-substituted phenyl group attached to the thiourea nitrogen. Such structural features make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methylphenylhydrazine with a suitable β-diketone under acidic conditions.

    Alkylation: The pyrazole derivative is then alkylated using 1-bromo-3-chloropropane to introduce the propyl chain.

    Thiourea Formation: The alkylated pyrazole is reacted with 4-ethylphenyl isothiocyanate under basic conditions to form the final thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-METHYLPHENYL)THIOUREA
  • N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ISOPROPYLPHENYL)THIOUREA

Uniqueness

N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21ClN4S

Molecular Weight

336.9 g/mol

IUPAC Name

1-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-(4-ethylphenyl)thiourea

InChI

InChI=1S/C16H21ClN4S/c1-3-13-5-7-14(8-6-13)19-16(22)18-9-4-10-21-11-15(17)12(2)20-21/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,22)

InChI Key

NBIJPVFMZBOVCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NCCCN2C=C(C(=N2)C)Cl

Origin of Product

United States

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